

In Silico Revolution: Predicting Carvoxime's Bioactivity and Toxicity

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Compound of Interest

Compound Name: Carvoxime

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A Technical Deep Dive for Drug Development Professionals

In the relentless pursuit of novel therapeutics, the ability to accurately predict the biological activity and potential toxicity of chemical compounds is paramount. This in-depth technical guide explores the application of in silico methodologies to forecast the bioactivity and toxicity of **Carvoxime**, a monoterpene oxime with known biological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to streamline the drug discovery process, reduce costs, and minimize late-stage failures.

Executive Summary

Carvoxime, a derivative of the natural product carvone, has demonstrated a range of biological activities, including anticonvulsant effects. However, it is also recognized as a skin sensitizer, highlighting the dual nature of its interactions with biological systems. This guide provides a comprehensive overview of in silico approaches to dissect these properties, offering a framework for the early-stage assessment of similar compounds. We will delve into predictive modeling of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, explore its metabolic activation pathway, and outline detailed protocols for key in silico experiments.

Predicted Physicochemical and ADMET Properties of Carvoxime

A critical initial step in the evaluation of any drug candidate is the prediction of its ADMET properties. These predictions are crucial for understanding the potential bioavailability and toxicological profile of a compound. The following table summarizes the predicted physicochemical and ADMET properties of **Carvoxime** using various computational models.

Property	Predicted Value	Method/Tool	Significance in Drug Development
Physicochemical Properties			
Molecular Weight	165.23 g/mol	PubChem	Influences absorption and distribution.
LogP (Octanol/Water Partition Coefficient)	2.1	XAlogP3	Indicates lipophilicity, affecting membrane permeability and absorption.
Water Solubility	-2.6 log(mol/L)	ALOGPS	Crucial for formulation and absorption.
pKa (acidic)	11.5	Chemicalize	Influences ionization state at physiological pH, affecting absorption and distribution.
Pharmacokinetic Properties (ADME)			
Human Intestinal Absorption	High	SwissADME	Predicts the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability	Yes	SwissADME	Indicates potential for central nervous system activity.
P-glycoprotein (P-gp) Substrate	No	SwissADME	Predicts susceptibility to efflux pumps, which can limit drug efficacy.
Cytochrome P450 (CYP) Inhibition	Inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4	SwissADME	Potential for drug-drug interactions.

**Toxicological
Properties**

Ames Mutagenicity	Non-mutagen	ProTox-II	Predicts the potential to cause DNA mutations.
Hepatotoxicity	Predicted to be hepatotoxic	ProTox-II	Indicates potential for liver damage.
Skin Sensitization	Sensitizer	Toxtree	Predicts the potential to cause allergic contact dermatitis.

Bioactivity of Carvoxime: Anticonvulsant Potential

While specific IC50 values for **Carvoxime** against common neurological targets are not readily available in public databases, its structural similarity to other monoterpenes with known anticonvulsant activity suggests it may act on similar pathways. For instance, related compounds have shown activity against voltage-gated sodium channels and GABA-A receptors. The predicted ability of **Carvoxime** to cross the blood-brain barrier further supports its potential for CNS activity. Further in silico studies, such as molecular docking against these targets, are warranted to elucidate its precise mechanism of action.

Toxicity Profile of Carvoxime

Acute Toxicity

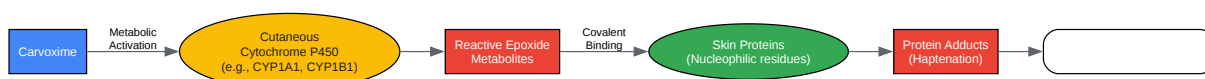
Specific oral LD50 data for **Carvoxime** in rodents is not consistently reported in publicly accessible toxicological databases. However, based on computational predictions using tools like ProTox-II, **Carvoxime** is predicted to have a toxicity class of 4, with an estimated LD50 in rats of 500 mg/kg. This places it in the "harmful if swallowed" category, warranting careful handling and further experimental validation.

Skin Sensitization

A significant toxicological concern for **Carvoxime** is its potential as a skin sensitizer.^{[1][2][3]} This is a critical consideration for topically applied drugs and for occupational health and safety.

Metabolic Activation Pathway:

The skin sensitization potential of **Carvoxime** is attributed to its metabolic activation by cytochrome P450 enzymes present in the skin.[1][2] This process, known as bioactivation, transforms the relatively inert **Carvoxime** into reactive electrophilic metabolites that can covalently bind to skin proteins, triggering an immune response.



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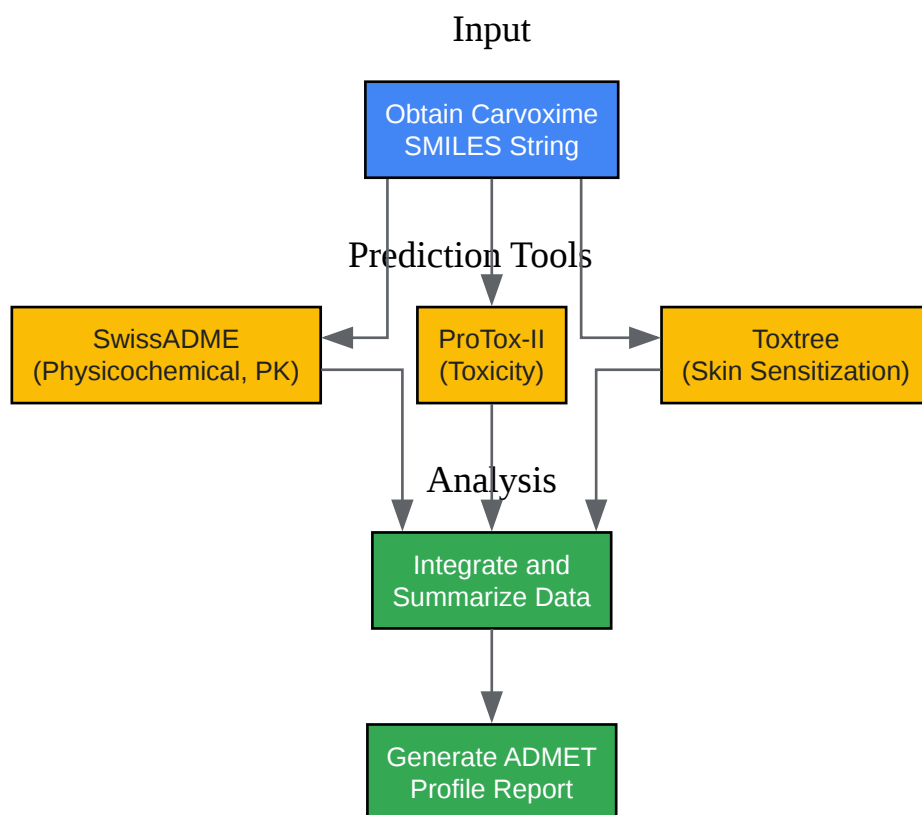
Carvoxime skin sensitization pathway.

Experimental Protocols for In Silico Prediction

The following sections provide detailed, step-by-step protocols for key in silico experiments to predict the bioactivity and toxicity of a compound like **Carvoxime**.

ADMET Prediction Workflow

This workflow outlines the steps for a comprehensive ADMET prediction using a combination of freely available web-based tools.



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ADMET prediction workflow.

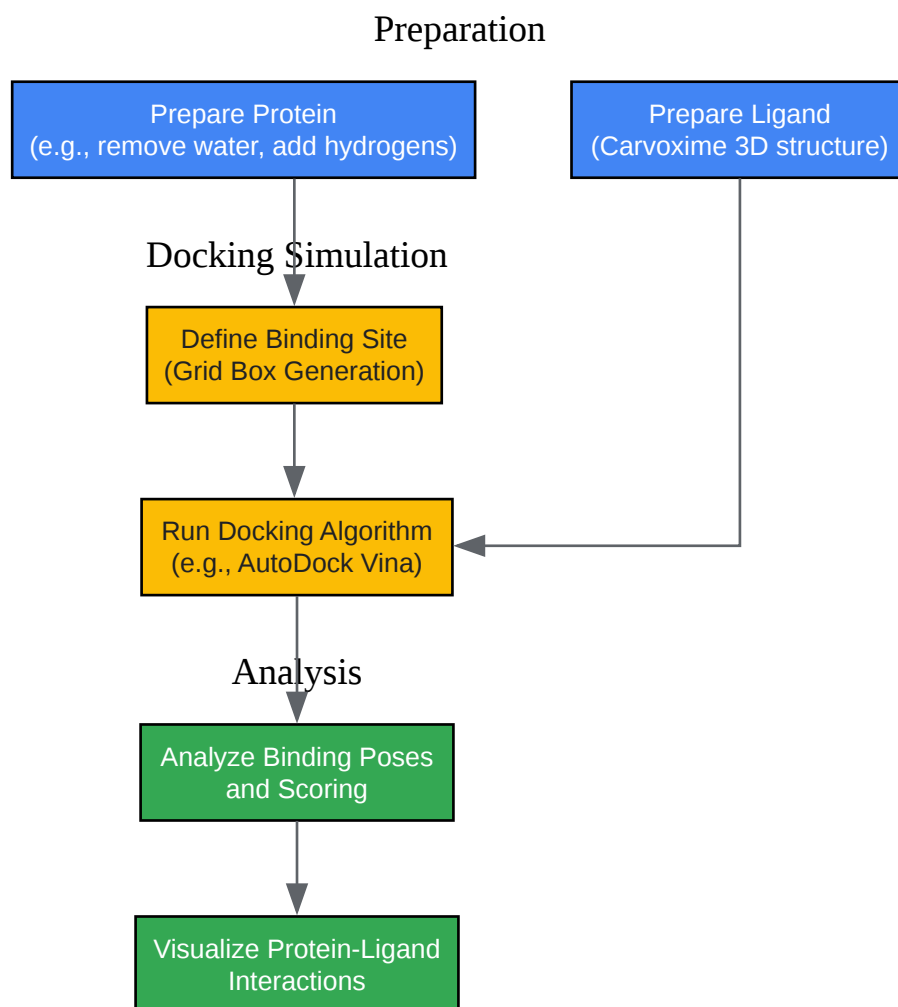
Methodology:

- Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for **Carvoxime** from a chemical database such as PubChem (SMILES: C\C1=C\C--INVALID-LINK--C[C@H]1\N=O).
- Physicochemical and Pharmacokinetic Prediction:
 - Navigate to the SwissADME web server.
 - Paste the SMILES string into the input field.
 - Execute the prediction.

- Record the predicted parameters, including molecular weight, LogP, water solubility, BBB permeability, and CYP inhibition profile.
- Toxicity Prediction:
 - Access the ProTox-II web server.
 - Input the SMILES string for **Carvoxime**.
 - Run the toxicity prediction.
 - Document the predicted LD50 value, toxicity class, and organ-specific toxicities such as hepatotoxicity.
- Skin Sensitization Prediction:
 - Utilize the Toxtree software.
 - Input the structure of **Carvoxime**.
 - Apply the skin sensitization reactivity domain decision tree.
 - Record the prediction and the reasoning provided by the software.
- Data Integration and Reporting:
 - Compile all predicted data into a structured table for easy comparison and analysis.
 - Generate a comprehensive ADMET profile report summarizing the findings and highlighting potential liabilities.

Molecular Docking Protocol for Bioactivity Prediction

This protocol describes the general steps for performing molecular docking to investigate the binding of **Carvoxime** to a potential protein target, such as a voltage-gated sodium channel.



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Molecular docking workflow.

Methodology:

- Protein Preparation:
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
 - Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.
 - Add polar hydrogens and assign partial charges to the protein atoms.

- Ligand Preparation:
 - Generate the 3D structure of **Carvoxime** using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL2, PDB).
 - Optimize the geometry of the ligand using a force field (e.g., MMFF94).
 - Assign partial charges to the ligand atoms.
- Binding Site Definition:
 - Identify the putative binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction software.
 - Define a grid box that encompasses the binding site to guide the docking algorithm.
- Docking Simulation:
 - Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the prepared protein.
 - The program will generate a series of possible binding poses and calculate a corresponding binding affinity score for each.
- Analysis and Visualization:
 - Analyze the docking results, focusing on the poses with the best binding affinity scores.
 - Visualize the top-ranked protein-ligand complexes to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Carvoxime** and the protein target.

Conclusion

The in silico prediction of **Carvoxime**'s bioactivity and toxicity provides a powerful illustration of how computational tools can be integrated into the early stages of drug discovery. The predicted ADMET profile highlights potential areas of concern, such as hepatotoxicity and skin sensitization, that warrant further experimental investigation. The outlined metabolic pathway

for skin sensitization provides a mechanistic basis for this toxicity. While in silico methods do not replace the need for experimental validation, they offer an indispensable framework for prioritizing candidates, identifying potential liabilities, and guiding further research, ultimately accelerating the development of safer and more effective medicines.

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- To cite this document: BenchChem. [In Silico Revolution: Predicting Carvoxime's Bioactivity and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7783262#in-silico-prediction-of-carvoxime-bioactivity-and-toxicity]

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